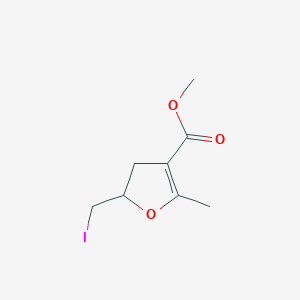

甲基-5-(碘甲基)-2-甲基-4,5-二氢呋喃-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves reactions with iodine or iodine-containing compounds . For instance, iodomethane, also known as methyl iodide, is a common reagent used in organic synthesis . It’s also worth noting that iodomethyl methyl ether can be synthesized by reacting methylal (dimethoxymethane) with iodotrimethylsilane .科学研究应用

Green Solvent Applications

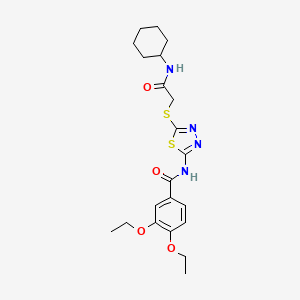

Background: Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate has been studied as a potential non-toxic replacement for common polar aprotic solvents. Sold under the brand name Rhodiasolv PolarClean, it has gained scientific and industrial interest.

Synthesis and Sustainability: Two different one-step syntheses of this compound have been developed via base-catalyzed Michael additions. The most advanced synthetic route is solvent-free, swift (30 minutes), and employs catalytic amounts of base. Green metrics analysis indicates that this new synthesis is more sustainable than patented routes .

Applications:Indole Derivatives Synthesis

Background: Indole derivatives play a crucial role in medicinal chemistry and drug discovery. Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate can serve as a precursor for indole-based compounds.

Fischer Indole Synthesis: This compound can be used in the Fischer indole synthesis to produce tricyclic indoles. For example, the reaction with cyclohexanone and phenylhydrazine hydrochloride yields the corresponding tricyclic indole .

Plant Hormone Analog

Background: Indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate shares structural similarities with IAA.

Potential Applications: While further research is needed, exploring its potential as a plant growth regulator or hormone analog could be interesting.

属性

IUPAC Name |

methyl 2-(iodomethyl)-5-methyl-2,3-dihydrofuran-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXASVLAMOKINZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(O1)CI)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone](/img/structure/B2673749.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2673751.png)

![6-chloro-N-[(2-hydroxyphenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2673753.png)

![methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B2673756.png)

![(Z)-ethyl 4-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2673768.png)

![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2673770.png)